molecular formula C12H16N2 B358400 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole CAS No. 5805-62-9

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B358400
CAS No.: 5805-62-9
M. Wt: 188.27g/mol
InChI Key: SQTKTADPLQXCCU-UHFFFAOYSA-N
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Description

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a tert-butyl group at the 5-position and a methyl group at the 2-position. This specific substitution pattern imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-tert-butyl-2-methylbenzoyl chloride, can yield the desired benzimidazole compound. The reaction typically requires a catalyst, such as polyphosphoric acid or a Lewis acid, and is carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure techniques are often employed to optimize the synthesis and ensure high product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and antifungal properties.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery. Its derivatives are investigated for their anticancer, antiviral, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. It also finds applications in catalysis and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    2-methylbenzimidazole: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.

    5-tert-butylbenzimidazole: Lacks the methyl group, which affects its reactivity and interactions.

    1H-benzimidazole: The parent compound without any substituents, serving as a reference point for comparing substituted derivatives.

Uniqueness: 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups enhances its stability and influences its reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-13-10-6-5-9(12(2,3)4)7-11(10)14-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTKTADPLQXCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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